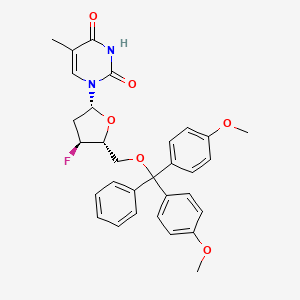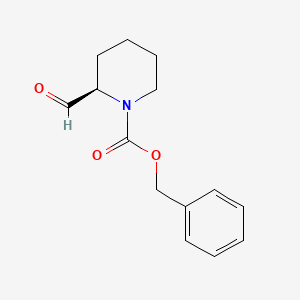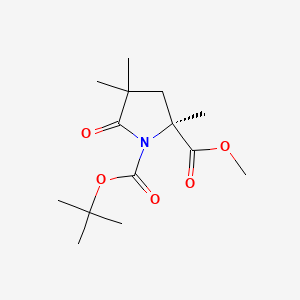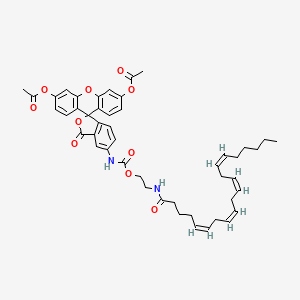
SKM 4-45-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It is a labeled analog of arachidonoyl ethanolamide (anandamide; AEA) that is non-fluorescent when outside the cell. Upon transport into the cell interior, it is cleaved by esterases to give a bright fluorescence at 530 nm. CAY10455 uptake into C6 glioma cells is inhibited by AEA and its analogs, and conversely CAY10455 inhibits the uptake of tritiated AEA, indicating that they compete for the AEA transporter.
Mechanism of Action
Target of Action
SKM 4-45-1, also known as Carbamic acid, is a labeled analog of arachidonoyl ethanolamide . The primary target of this compound is the fatty acyl amide hydrolase (FAAH) within neurons . FAAH plays a crucial role in the cellular trafficking of arachidonoyl ethanolamide (anandamide; AEA) by dominating its hydrolysis and/or transport .
Mode of Action
This compound interacts with its target, FAAH, by competing for the AEA transporter . This interaction results in the inhibition of the uptake of tritiated AEA, indicating that this compound and AEA compete for the same transporter .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the trafficking of AEA by neurons . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of AEA trafficking within neurons . By competing for the AEA transporter, this compound can influence the hydrolysis and/or transport of AEA, which is dominated by FAAH .
Properties
IUPAC Name |
[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHXQGEEUIVLB-GKFVBPDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
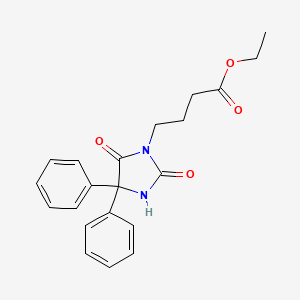
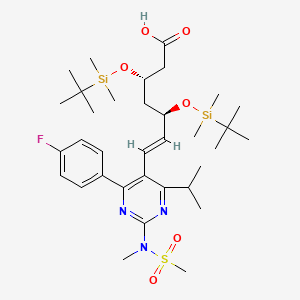
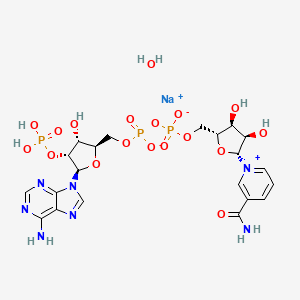
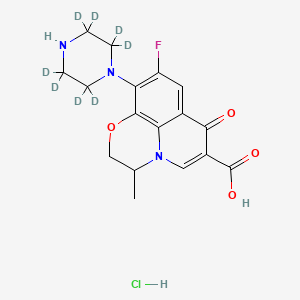
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563755.png)
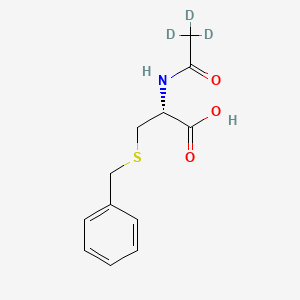
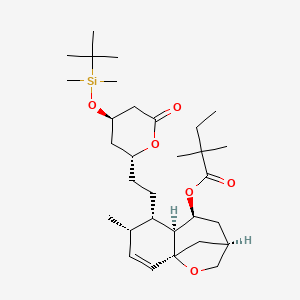
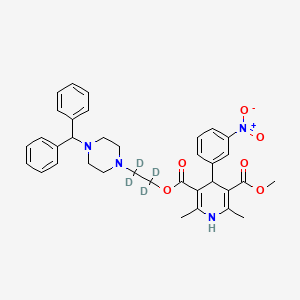
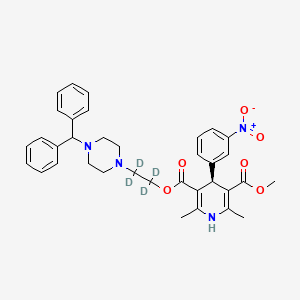
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)

